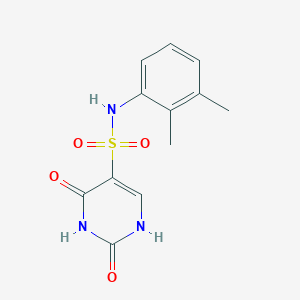

N-(2,3-dimethylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2,3-dimethylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a sulfonamide group, a hydroxy group, and a dimethylphenyl group. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves the reaction of 2,3-dimethylaniline with a suitable pyrimidine derivative under specific conditions. One common method involves the use of urea or potassium thiocyanate as reagents. The reaction is carried out in the presence of acidic or basic catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process includes the careful control of temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in the industrial production of this compound .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The sulfonamide group can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(2,3-dimethylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Investigated for its potential use as a therapeutic agent in the treatment of bacterial infections.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of dihydropteroate synthase, an enzyme involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial cell growth and replication. Additionally, the compound may interact with other molecular pathways, contributing to its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

- N-(2,3-dimethylphenyl)-2-[(2,3-dimethylphenyl)amino]benzamide

- 2-(Diethylamino)-N-(2,3-dimethylphenyl)acetamide Hydrochloride

Uniqueness

Compared to similar compounds, N-(2,3-dimethylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is unique due to its specific substitution pattern on the pyrimidine ring and the presence of both hydroxy and sulfonamide groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

N-(2,3-dimethylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a synthetic compound belonging to the sulfonamide class, characterized by its unique pyrimidine structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H13N3O4S. It features a sulfonamide group attached to a pyrimidine ring that is further substituted with a hydroxy group and a dimethylphenyl moiety. This structural configuration is significant as it influences the compound's biological interactions.

The primary mechanism of action for this compound involves the inhibition of dihydropteroate synthase (DHPS), an enzyme critical in bacterial folic acid synthesis. By obstructing this pathway, the compound effectively inhibits bacterial growth and replication. This mechanism is similar to that of traditional sulfonamides, which have been widely used as antibacterial agents.

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties. In vitro studies have shown effectiveness against various gram-positive and gram-negative bacterial strains. For instance:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Klebsiella pneumoniae | 14 | 32 |

These results indicate a promising antibacterial profile, particularly against common pathogens.

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity against several species. Notably:

| Fungal Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|---|

| Candida albicans | 18 | 16 |

| Aspergillus flavus | 20 | 8 |

These findings suggest that this compound could be developed as a dual-action antimicrobial agent.

Case Studies and Research Findings

Recent studies have delved into the broader implications of this compound's biological activities:

- Antibacterial Efficacy : A study published in MDPI highlighted the compound's effectiveness against resistant strains of bacteria, showcasing its potential as an alternative treatment option in antibiotic resistance scenarios .

- Toxicity Assessment : Safety profiles were evaluated in animal models, demonstrating that the compound had a favorable toxicity profile with no significant adverse effects at therapeutic doses .

- Structure-Activity Relationship (SAR) : Investigations into the SAR have revealed that modifications to the phenyl ring significantly affect antibacterial potency. Compounds with halogen substitutions exhibited enhanced activity compared to their unsubstituted counterparts .

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4S/c1-7-4-3-5-9(8(7)2)15-20(18,19)10-6-13-12(17)14-11(10)16/h3-6,15H,1-2H3,(H2,13,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKJXLRDVKNAUEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NS(=O)(=O)C2=CNC(=O)NC2=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.